(1,1'-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy-
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Overview
Description
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with various substituents, including a carboxamide group, chlorine atoms, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the production of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- can be compared with other biphenyl derivatives to highlight its uniqueness:
Similar Compounds: Examples include (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(4-chlorophenyl)-2-hydroxy- and (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dimethylphenyl)-2-hydroxy-.
Uniqueness: The presence of specific substituents, such as the 3,4-dichlorophenyl group, imparts unique chemical properties and potential biological activities to the compound.
Properties
CAS No. |
5212-99-7 |
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Molecular Formula |
C19H12Cl3NO2 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy-3-phenylbenzamide |
InChI |
InChI=1S/C19H12Cl3NO2/c20-12-8-14(11-4-2-1-3-5-11)18(24)15(9-12)19(25)23-13-6-7-16(21)17(22)10-13/h1-10,24H,(H,23,25) |
InChI Key |
XTQLFZDSLTWTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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